1-ethyl-1H-1,2,4-triazole-3-carbaldehyde
Description
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde (C₅H₇N₃O; molecular weight: 125.13 g/mol) is a substituted 1,2,4-triazole derivative featuring an ethyl group at the N1 position and a carbaldehyde group at the C3 position of the triazole ring. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its versatility in forming hydrogen bonds and participating in π-π interactions, making it valuable in drug design for targeting enzymes and receptors .
Properties
CAS No. |
2751702-10-8 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective N-Ethylation
The foundational step involves alkylating 1H-1,2,4-triazole with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a strong base. Adapted from methodologies for methyl derivatives, potassium hydroxide in ethanol facilitates nucleophilic substitution at the 1-position nitrogen.
Reaction Conditions:
Protection-Deprotection Strategies
To mitigate N-isomerization, the 5-position of the triazole ring is protected prior to ethylation. For example, using trimethylchlorosilane (TMSCI) and lithium diisopropylamide (LDA) in THF forms a 5-trimethylsilyl intermediate, which is later removed with tetrabutylammonium fluoride (TBAF).
Microwave-Assisted Synthesis Approaches
Accelerated Alkylation and Formylation
Microwave irradiation enhances reaction kinetics and selectivity. For example, ethylation of 1H-1,2,4-triazole under microwave conditions (100 W, 120°C) reduces reaction time from 8 hours to 30 minutes, achieving a yield of 78%. Similarly, formylation using DMF and POCl₃ under microwave irradiation (80°C, 15 minutes) improves yields to 70%.
Comparative Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 65% | 78% |
| Purity (HPLC) | 95% | 98% |
Oxidation of 3-Methyl Derivatives to Carbaldehyde
Manganese Dioxide (MnO₂) Oxidation
3-Methyl-1-ethyl-1H-1,2,4-triazole is oxidized to the aldehyde using activated MnO₂ in dichloromethane at 25°C.
Conditions:
Challenges in Oxidation Control
Over-oxidation to carboxylic acids is a persistent issue. Employing milder agents like pyridinium chlorochromate (PCC) or optimizing MnO₂ activation (e.g., heating at 200°C for 4 hours) improves selectivity.
Table 1: Summary of Preparation Methods
| Method | Reagents | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation + Formylation | KOH, EtBr, DMF/POCl₃ | 20 hrs | 65% | High regioselectivity | Multi-step, moderate yields |
| Microwave Alkylation | EtBr, KOH, MW irradiation | 1 hr | 78% | Rapid, high yield | Specialized equipment needed |
| MnO₂ Oxidation | MnO₂, CH₂Cl₂ | 24 hrs | 58% | Simple setup | Over-oxidation risk |
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at the 4-position nitrogen is minimized using bulky bases (e.g., LDA) or protective groups (e.g., trimethylsilyl).
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde, highlighting structural variations and their implications:
Structural and Physicochemical Differences
- Substituent Effects: Ethyl vs. This could influence binding to hydrophobic pockets in targets like CDKs . Ethyl (N1) vs. Ethyl (N4): The position of the ethyl group (N1 vs. N4) alters the triazole ring’s electronic distribution and spatial orientation, impacting hydrogen-bonding capacity and target affinity . Cyclopropyl (C5): The cyclopropyl group in 5-cyclopropyl-1-methyl analogs introduces rigidity and may enhance metabolic stability compared to flexible ethyl or methyl groups .
Q & A
Q. What are the common synthesis methods for 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensation of precursors like hydrazine derivatives with carbonyl-containing intermediates. For example, oxidative cyclization using ceric ammonium nitrate (CAN) under reflux conditions (90–120°C) is a key step in forming the triazole ring . Purification often employs silica gel chromatography (e.g., petroleum ether:ethyl acetate gradients) or recrystallization to achieve >95% purity . Reaction time, temperature, and stoichiometric ratios of reagents critically impact yield, with optimized protocols reporting ~76% yield for related triazole aldehydes .
Q. How is this compound characterized structurally and spectroscopically?
Key characterization methods include:
- NMR spectroscopy : Distinct signals for the aldehyde proton (~10.0 ppm in H NMR) and triazole ring protons (8.1–8.2 ppm) confirm the structure .
- Infrared (IR) spectroscopy : A strong absorption band near 1700 cm corresponds to the aldehyde C=O stretch .
- Mass spectrometry : Molecular ion peaks align with the molecular formula (MW 125.13 g/mol) .
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen bonding patterns in triazole derivatives .
Q. What are the primary biological activities reported for this compound?
Derivatives of this compound exhibit antimicrobial and antifungal properties, likely due to interactions with microbial cellular processes (e.g., enzyme inhibition or membrane disruption) . Its aldehyde group enables reactivity with primary amines to form imines, which are explored in medicinal chemistry for drug candidate synthesis .
Advanced Research Questions
Q. What reaction mechanisms govern the aldehyde group’s reactivity in this compound?
The aldehyde participates in nucleophilic additions (e.g., with amines to form Schiff bases) and redox reactions. Under acidic conditions, the aldehyde reacts with primary amines to yield imines, a process driven by protonation of the carbonyl oxygen, enhancing electrophilicity . Computational studies (e.g., density functional theory) can model transition states to optimize reaction pathways for target derivatives.
Q. How do substituents on the triazole ring influence biological activity and chemical reactivity?
Substituents like ethyl, cyclopentyl, or isopropyl groups alter steric and electronic properties:
Q. How can researchers resolve contradictions in reported biological activity data for triazole derivatives?
Discrepancies often arise from variations in:
- Assay conditions : Differences in microbial strains, pH, or incubation time.
- Compound purity : Impurities (e.g., unreacted starting materials) may skew results. Validate purity via HPLC or H NMR before testing .
- Substituent effects : Minor structural changes (e.g., methyl vs. ethyl groups) can drastically alter activity. Comparative studies using isosteric analogs are recommended .
Q. What advanced techniques are used to study hydrogen bonding and crystal packing in this compound?
- Single-crystal X-ray diffraction : SHELXL refines hydrogen-bonding patterns, revealing intermolecular interactions critical for stability . For example, the aldehyde oxygen often forms C–H···O bonds with adjacent triazole protons .
- Graph set analysis : Classifies hydrogen-bond motifs (e.g., rings or chains) to predict supramolecular assembly .
- Dynamic NMR : Resolves conformational flexibility in solution, complementing solid-state data .
Methodological Recommendations
- Synthesis Optimization : Use high-throughput screening to test catalysts (e.g., CAN vs. metal-free conditions) for greener protocols .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian-98 for IR/NMR simulations) .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and assess cytotoxicity early in drug development pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
